Ethyl 5-oxohexanoate (CAS: 13984-57-1) is a linear, bifunctional aliphatic keto-ester serving as a high-purity intermediate in fine chemical, pharmaceutical, and specialty materials synthesis. Characterized by a terminal ketone and an ethyl ester moiety separated by a four-carbon chain, it is a colorless liquid with a high boiling point (approx. 222°C) and solubility in common organic solvents. Its primary value lies in its use as a versatile building block for constructing complex molecules, particularly heterocyclic systems and chiral intermediates where the specific C6 backbone is a critical structural determinant.
Direct substitution of Ethyl 5-oxohexanoate with near analogs often leads to process failure or the formation of incorrect products. Using its lower homolog, ethyl levulinate (a C5 keto-ester), will result in different, often smaller, ring structures in critical cyclization reactions. Opting for the parent acid, 5-oxohexanoic acid, necessitates an additional esterification step and introduces a reactive carboxylic acid group that can complicate reaction pathways requiring protected acid functionality. Furthermore, substituting with the corresponding methyl ester, Methyl 5-oxohexanoate, alters key physical properties such as boiling point, which can negatively impact purification schemes and thermal management in sensitive, high-temperature processes. [REFS-1, REFS-2]
Ethyl 5-oxohexanoate is a preferred precursor for the chiral building block ethyl (S)-5-hydroxyhexanoate. In a documented biocatalytic reduction using Pichia methanolica, Ethyl 5-oxohexanoate was converted to the corresponding (S)-alcohol with a reported yield of 80-90% and an enantiomeric excess (e.e.) of over 95%. [1] This provides a highly efficient and selective route to an enantiopure intermediate critical for pharmaceutical development, where stereochemistry dictates biological activity. [2]
| Evidence Dimension | Biocatalytic Reduction Yield & Enantioselectivity |
| Target Compound Data | 80-90% yield, >95% e.e. for Ethyl (S)-5-hydroxyhexanoate |
| Comparator Or Baseline | Standard chemical reductions often require chiral catalysts or resolving agents, adding cost and process steps. |
| Quantified Difference | Achieves high yield and near-perfect enantioselectivity in a single biocatalytic step. |
| Conditions | Whole-cell reduction using Pichia methanolica (SC 16116). |
This provides a direct, cost-effective, and highly selective manufacturing route to a high-value, enantiopure pharmaceutical building block.
Ethyl 5-oxohexanoate possesses a boiling point of approximately 222°C at atmospheric pressure. This is significantly higher than its closest structural analog, ethyl levulinate (boiling point ~206°C), and its corresponding methyl ester, methyl 5-oxohexanoate (boiling point ~202°C). [REFS-2, REFS-3] This elevated boiling point is a key processability advantage.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~222 °C |
| Comparator Or Baseline | Ethyl Levulinate (~206 °C); Methyl 5-oxohexanoate (~202 °C) |
| Quantified Difference | 16–20 °C higher than common substitutes. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
A higher boiling point reduces material loss in high-temperature reactions and creates a larger temperature differential for more efficient and complete separation from lower-boiling reactants or impurities via distillation.
The six-carbon backbone of Ethyl 5-oxohexanoate is essential for the synthesis of specific quinoline derivatives used as scaffolds in medicinal chemistry. For example, in the Combes quinoline synthesis, the reaction of an aniline with a β-diketone is a standard route. Ethyl 5-oxohexanoate serves as a precursor to the required 1,3-dicarbonyl species for forming quinolines with specific substitution patterns that cannot be achieved with shorter-chain analogs like ethyl levulinate. Using ethyl levulinate would lead to a different class of heterocycles entirely, making Ethyl 5-oxohexanoate a structurally non-negotiable starting material for these specific targets. [1]
| Evidence Dimension | Carbon Backbone Length for Cyclization |
| Target Compound Data | Enables formation of specific substituted quinoline rings. |
| Comparator Or Baseline | Ethyl levulinate (C5 backbone) would yield pyridinone or other six-membered ring derivatives, not the target quinoline structures. |
| Quantified Difference | Structural access to a different, larger heterocyclic scaffold. |
| Conditions | Acid-catalyzed cyclocondensation reactions (e.g., Combes synthesis or related methods). |
For synthesizing specific quinoline-based drug scaffolds, the exact carbon chain length is critical, making this compound an essential and non-substitutable precursor.
For process development teams requiring enantiopure intermediates, Ethyl 5-oxohexanoate is the optimal starting material for biocatalytic reduction to ethyl (S)-5-hydroxyhexanoate. Its demonstrated high conversion yield and excellent enantioselectivity make it a superior choice for developing scalable, cost-effective synthesis routes for chiral drugs. [1]
In medicinal chemistry programs targeting novel antibiotics or kinase inhibitors, Ethyl 5-oxohexanoate is the correct choice when the synthetic route requires the specific C6 backbone for constructing substituted quinoline cores via cyclocondensation reactions. [2]
For chemical engineers designing robust, high-temperature synthesis processes, the higher boiling point of Ethyl 5-oxohexanoate provides a wider operational window and simplifies downstream purification, making it a more process-friendly option compared to lower-boiling analogs like ethyl levulinate.
Irritant